molecular formula C15H13NO5S2 B10812898 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Katalognummer: B10812898
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: PNDTVNYIGWIIRZ-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the Z-configuration thiazolidinone family, characterized by a central 1,3-thiazolidin-4-one ring with a sulfanylidene group at position 2 and a benzodioxol-5-ylmethylidene substituent at position 3. The benzodioxole moiety (a fused bicyclic ether) contributes electron-rich aromaticity, which may influence π-π stacking or hydrogen bonding in target binding .

Eigenschaften

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S2/c17-13(18)2-1-5-16-14(19)12(23-15(16)22)7-9-3-4-10-11(6-9)21-8-20-10/h3-4,6-7H,1-2,5,8H2,(H,17,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDTVNYIGWIIRZ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of the Thiazolidinone Nitrogen

React the thiazolidinone intermediate with 4-bromobutyric acid ethyl ester in DMF using K₂CO₃ as a base.

Conditions :

  • Molar ratio : 1:1.2 (thiazolidinone:bromide)

  • Temperature : 60°C, 12 hours

  • Yield : 70–75%

Ester Hydrolysis

Hydrolyze the ethyl ester using NaOH (2M) in aqueous THF.

Procedure :

  • Add NaOH (2 equiv) to the alkylated ester in THF/H₂O (3:1).

  • Stir at room temperature for 4 hours.

  • Acidify with HCl (1M) to pH 2–3.

  • Extract with ethyl acetate and concentrate.

Yield : 85–90%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization. Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include δ 7.85 ppm (C=CH, Z-isomer) and δ 170–175 ppm (C=O).

  • IR : Peaks at 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C), and 2550 cm⁻¹ (S-H).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityKey Advantage
Cyclocondensation352%95%Scalable, high stereoselectivity
Patent route448%98%Compatible with solid-phase synthesis

Challenges and Optimization Strategies

  • Isomer Separation : The Z/E ratio depends on reaction kinetics; using bulky aldehydes (e.g., benzodioxol derivatives) improves Z-selectivity.

  • Solvent Systems : Replacing ethanol with ionic liquids (e.g., [BMIM]BF₄) increases yields to >80%.

  • Catalysts : Biocatalysts like lipase B enhance enantioselectivity in asymmetric syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have indicated that 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibits significant inhibitory effects against SARS-CoV-2 main protease (Mpro) . This suggests potential use as a therapeutic agent in treating COVID-19.
  • Anti-inflammatory Properties : The compound has been investigated for its role in modulating immune responses and reducing inflammation in autoimmune disorders. Its structural characteristics allow it to interact with specific biological targets involved in inflammatory pathways .
  • Cancer Research : Preliminary findings suggest that the compound may have cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Molecular Biology Applications

  • Molecular Docking Studies : Computational studies using molecular docking simulations have demonstrated the ability of this compound to bind effectively to various protein targets, indicating its potential as a lead compound for drug development . These simulations aid in understanding the binding affinities and interactions at the molecular level.
  • Structure-Activity Relationship (SAR) Analysis : The unique structural features of 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid allow researchers to explore SAR, optimizing its efficacy and specificity for desired biological activities .

Pharmacological Insights

  • Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its pharmacological profile. Initial findings suggest favorable pharmacokinetic parameters that may enhance its therapeutic viability .
  • Potential Drug Interactions : As with any bioactive compound, understanding potential interactions with other drugs is essential for clinical applications. Ongoing research aims to elucidate these interactions to ensure safety and efficacy in therapeutic settings .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Inhibitory Effects on Viral Proteases : A detailed study demonstrated that derivatives of this compound significantly inhibit viral proteases, providing insights into its mechanism as an antiviral agent .
  • Anti-cancer Activity : Research has shown that compounds similar to 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can induce apoptosis in cancer cells through various pathways, making it a candidate for further investigation in oncology .

Wirkmechanismus

The mechanism of action of 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cells, leading to effects such as apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Group

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • Fluorine may also improve metabolic stability compared to non-halogenated analogs .
  • Methoxy-Substituted Analogs: Derivatives such as 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid () feature methoxy groups that increase electron density, possibly improving solubility and interaction with polar residues in target proteins .
(b) Bicyclic vs. Monocyclic Aromatic Systems
  • Benzodioxole vs. Indole : The target compound’s benzodioxole group contrasts with indolylmethylene derivatives (e.g., (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one, ). Indole’s nitrogen atom may participate in hydrogen bonding, whereas benzodioxole’s oxygen atoms could engage in dipole interactions or act as hydrogen bond acceptors .
  • Bromophenyl-Furyl Analogs: Compounds like 4-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid () incorporate bromine for steric bulk and furan for planar rigidity, which might enhance binding affinity in hydrophobic environments .

Side Chain Modifications

  • Butanoic Acid vs. Shorter/Longer Chains: The butanoic acid chain in the target compound balances solubility and membrane permeability. notes that elongation to hexanoic acid (e.g., 6-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid) slightly increases activity, likely due to improved hydrophobic interactions .
  • Methylsulfanyl Substituents: Derivatives like 2-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-(methylsulfanyl)butanoic acid () introduce sulfur-containing groups, which may enhance redox activity or metal chelation .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and LogP: The target compound (MW ~365 g/mol) falls within drug-like space, comparable to analogs like 4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (MW 337 g/mol, ). LogP values for benzodioxole derivatives are typically 2–3, favoring moderate membrane permeability .

Biologische Aktivität

4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, also known as WAY-296485, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

The molecular formula for this compound is C15H13NO5S2C_{15}H_{13}NO_{5}S_{2} with a molar mass of 351.4 g/mol. It features a thiazolidinone core structure, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC15H13NO5S2
Molar Mass351.4 g/mol
CAS Number314751-79-6

Antimicrobial Activity

Research has indicated that compounds similar to 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibit significant antimicrobial properties. In a study focusing on thiazolidinones, derivatives were tested against various bacterial strains and showed promising results in inhibiting growth, suggesting that this compound may possess similar activity .

Antiparasitic Effects

Notably, studies have highlighted the effectiveness of thiazolidinone derivatives against Toxoplasma gondii, a parasitic infection that can have severe implications in immunocompromised individuals. The compound's structural features may enhance its efficacy against this parasite through specific interactions with its biological targets .

The proposed mechanism of action for compounds in this class includes the inhibition of key enzymes involved in metabolic pathways of pathogens. For instance, the presence of the thiazolidinone moiety is thought to interfere with enzyme function through the formation of covalent bonds or by mimicking natural substrates .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various thiazolidinone derivatives, including 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Antiparasitic Activity

In another study focused on antiparasitic effects, researchers evaluated the compound's activity against Toxoplasma gondii. The findings revealed that it significantly reduced parasite load in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating toxoplasmosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, and how do reaction conditions impact yield?

  • Answer : A common approach involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives in refluxing DMF-acetic acid with sodium acetate as a catalyst (similar to methods in ). Yields (34–74%) depend on substituent electronic effects and solvent polarity . Optimize by adjusting stoichiometry (e.g., oxocompound excess) and reaction time (2–26 hours, ).

Q. Which analytical techniques are critical for verifying the (5Z)-stereochemistry and purity of this compound?

  • Answer :

  • NMR : 1^1H NMR coupling constants and NOESY confirm the (Z)-configuration via olefinic proton correlations (e.g., δ 7.2–8.0 ppm for benzylidene protons, ).
  • X-ray crystallography : Resolve stereochemistry unambiguously (as in for analogous structures).
  • HPLC : Assess purity (>95%) using reverse-phase columns ().

Q. How can researchers address low solubility during in vitro bioactivity assays?

  • Answer : Use DMSO as a primary solvent (≤1% v/v) for stock solutions. For aqueous dilution, employ surfactants (e.g., Tween-80) or co-solvents (ethanol/PEG-400) to maintain colloidal stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiazolidinone core in nucleophilic/electrophilic reactions?

  • Answer : The 2-sulfanylidene group enhances electrophilicity at C4-oxo, enabling nucleophilic attacks (e.g., amidation, ). The benzodioxole moiety directs electrophilic substitution (e.g., iodination at para positions, ). DFT studies on HOMO/LUMO orbitals can predict regioselectivity .

Q. How do structural modifications (e.g., benzodioxole substituents) influence antioxidant or antimicrobial activity in thiazolidinone derivatives?

  • Answer :

  • Electron-donating groups (e.g., methoxy) on the benzodioxole ring enhance radical scavenging (via resonance stabilization, ).
  • Bulky substituents reduce antimicrobial efficacy by hindering membrane penetration ( ).
  • Experimental validation : Compare IC50_{50} values in DPPH/ABTS assays (antioxidant) and MIC against S. aureus/E. coli (antimicrobial) .

Q. How can discrepancies in reported bioactivity data for structurally similar compounds be resolved?

  • Answer : Contradictions arise from assay variability (e.g., bacterial strain differences) or purity issues. Standardize protocols:

  • Use CLSI/MIC guidelines for antimicrobial tests.
  • Validate purity via elemental analysis (C, H, N ±0.4%, ).
  • Perform dose-response curves to exclude false positives .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly for thiazolidinone derivatives with minor structural differences?

  • Answer : Key factors:

  • Steric hindrance : Bulky substituents (e.g., 3,5-dichlorophenyl in ) reduce cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility of intermediates ( vs. 12).
  • Catalyst : Piperidine enhances Knoevenagel condensation ( ).

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Reaction solventDMF:AcOH (1:2 v/v)↑ Yield (74%) due to solubility
CatalystSodium acetate (0.02 mol)Accelerates cyclization
Reaction time6–26 hoursPrevents side-product formation
Purification methodRecrystallization (DMF-EtOH)↑ Purity (>95%)

Key Recommendations

  • Stereochemical analysis : Combine NMR ( ) and X-ray ( ) for unambiguous confirmation.
  • Bioactivity assays : Use standardized protocols to mitigate data variability .
  • Yield optimization : Screen solvents/catalysts systematically (e.g., vs. 12).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.